![molecular formula C10H10O2 B3032680 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol CAS No. 35697-13-3](/img/structure/B3032680.png)

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Descripción general

Descripción

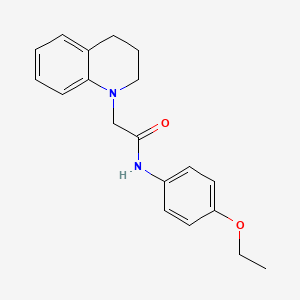

The compound 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a structurally complex molecule that is related to various metabolites of carcinogenic polyaromatic hydrocarbons. It has been identified as a urinary metabolite of naphthalene, which indicates its potential biological relevance and importance in metabolic studies.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), has been reported starting from naphthalene-2,3-diol. The process involves several steps, including methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation, with an overall yield of 44% . Although this synthesis does not directly pertain to this compound, it provides insight into the chemical manipulations possible on the naphthalene scaffold.

Molecular Structure Analysis

The molecular structure of a closely related compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, has been determined using X-ray crystallographic techniques . This compound exhibits a "twist-boat" conformation in the saturated portion of the carbon skeleton. The epoxide ring shows variations in C--O bond lengths, which are attributed to steric factors. The compound crystallizes in a specific space group with defined cell dimensions, and the packing in the unit cell reveals alternating layers of hydrophobic and hydrophilic regions, along with an extensive hydrogen bond network .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related tetrahydronaphthalene derivatives typically include steps that introduce or modify functional groups such as methoxy, acetyl, and carboxylic acid groups . These reactions are crucial for the transformation of the naphthalene core into more complex structures. The specific chemical reactions for this compound are not detailed in the provided papers, but the mentioned methodologies could potentially be adapted for its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the related compound studied in paper . The crystalline structure and the presence of extensive hydrogen bonding suggest that the compound may have a high melting point and could exhibit significant solubility in polar solvents. The "twist-boat" conformation and the presence of an epoxide ring are likely to influence the compound's reactivity, particularly in reactions that involve nucleophilic attack on the epoxide. The hydrophobic and hydrophilic layers observed in the crystal packing could also affect the compound's interaction with biological molecules.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Diagnosis

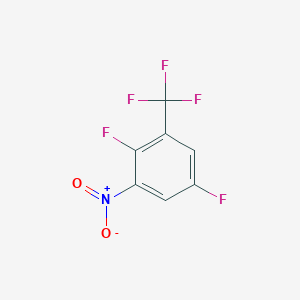

The compound 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is used in the synthesis of benzovesamicol analogues for diagnosing Alzheimer's disease. The structure determination of its derivative, C(12)H(10)F(3)NO(2), involved X-ray powder diffraction and spectroscopy methods, demonstrating its potential in medical diagnostics (Rukiah & Assaad, 2010).

Organic Chemistry and Synthesis

In the field of organic chemistry, this compound has been central to developing new synthetic routes. For instance, synthesis involving dichlorocarbene addition to dihydronaphthalene, leading to various alcohol derivatives, demonstrates the versatility of this compound in chemical synthesis (Kelly, Banwell, Ireland, Noel, 1991).

Dihydroflavin Reductive Cleavage

In a study exploring the reductive cleavage of dihydroflavin-tetrahydronaphthalene epoxide adducts, this compound played a crucial role. The research provided insights into the mechanism of dihydroflavin nucleophilic reactivity and its potential applications in bioorganic chemistry (Lee & Fisher, 2000).

Antiviral Research

This compound also finds applications in antiviral research. In a study, derivatives of this compound showed moderate effects against herpes simplex virus type-1 (HSV-1), indicating its potential in developing new antiviral agents (Hegab, Rashad, Shamroukh, Hamza, 2006).

Supramolecular Polymer Chemistry

In supramolecular polymer chemistry, dendrimers derived from compounds including this compound were synthesized and studied for their aggregation behavior in solution. These studies provide valuable information for designing and understanding self-assembled dendrimers (Zeng, Zimmerman, Kolotuchin, Reichert, Ma, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8/h1-3,9-11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXHQVCPIWPYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)CC3=C1C=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498624 | |

| Record name | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35697-13-3 | |

| Record name | 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)

![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)

![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)

![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)